

Independent verification of ContraCon decontamination efficiency

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An Independent Comparison of Decontamination Efficiency: Thermo Scientific **ContraCon** Technology vs. Alternative Methods

For researchers and professionals in drug development, maintaining a sterile environment is paramount. Contamination can compromise experiments, invalidate data, and lead to significant loss of time and resources. This guide provides an objective comparison of the Thermo Scientific **ContraCon** decontamination technology, an automated moist heat decontamination cycle for CO₂ incubators, against other common laboratory decontamination methods, supported by experimental data.

Understanding ContraCon Technology

ContraCon is not a chemical reagent but an automated, built-in decontamination system for Thermo Scientific Heracell and Cytomat CO2 incubators.[1] It utilizes a 90°C moist heat cycle to decontaminate all internal surfaces of the incubator, offering a proven method to eliminate bacteria, fungi, and even resistant spores.[2] The process involves adding a small amount of water to generate moist heat and initiating the cycle with a single button press.[2][3] A key advantage of this method is that moist heat is more effective at lower temperatures than dry heat because the moisture helps to germinate resistant spores, making them susceptible to inactivation.[2] Furthermore, all internal components and sensors remain in the incubator during the cycle, eliminating the need for manual removal and separate autoclaving.[2]



Performance Comparison: ContraCon vs. Other Methods

The effectiveness of a decontamination method is typically measured by its ability to reduce the microbial population, often expressed as a "log reduction". A 6-log reduction, for instance, signifies that the number of viable microorganisms has been reduced by 99.9999%.[4]

Table 1: Microbial Decontamination Efficiency

This table compares the performance of the **ContraCon** cycle with other common decontamination methods against various microbial contaminants.

Decontamination Method	Contaminant	Log Reduction	Reference
ContraCon (90°C Moist Heat)	Bacillus subtilis spores	> 6	
Aspergillus niger spores	> 5.2		
Saccharomyces cerevisiae	> 5 (approached)	[2]	
Bacillus atrophaeus	Complete elimination	[1]	-
Escherichia coli	Complete elimination	[1]	
Chemical: Quaternary Ammonium	Various bacteria	Effective up to 64x recommended dilution	[5]
Chemical: Sodium Hypochlorite	Various bacteria	Lower effective ratio than other chemicals	[5]
Chemical: Hydrogen Peroxide	Various bacteria	Lower effective ratio than other chemicals	[5]
UV Decontamination	General	~3	[4]

Table 2: Nucleic Acid Decontamination Efficiency



For molecular biology applications, eliminating contaminating DNA and RNA is critical. While **ContraCon** is designed for microbial decontamination inside an incubator, other chemical agents are specifically formulated for nucleic acid removal from surfaces and equipment.

Decontamination Agent	Active Ingredient	Efficacy	Reference
DNAZap™	Not disclosed (two- part system)	High; degrades DNA to non-amplifiable fragments	[6][7][8]
RNase AWAY™ / RNaseZap®	Not disclosed	High; effectively removes RNase and DNA contamination	[9][10][11]
DNA Away	Sodium Hydroxide- based	High; more efficient than other tested reagents at removing DNA/RNA from surfaces and solutions	[9][12]
Sodium Hypochlorite (Bleach)	Sodium Hypochlorite	High; effective in solution and on surfaces	[12]
DNA Remover	Phosphoric Acid- based	No observable reduction of amplifiable DNA/RNA	[9][12]
DNA-ExitusPlus™ IF	Non-enzymatic reagent	No observable reduction of amplifiable DNA/RNA	[9][12]

Experimental Protocols and Workflows

Detailed methodologies are crucial for interpreting performance data. Below are summaries of the experimental protocols used to validate **ContraCon**'s efficiency and to test chemical decontamination agents.

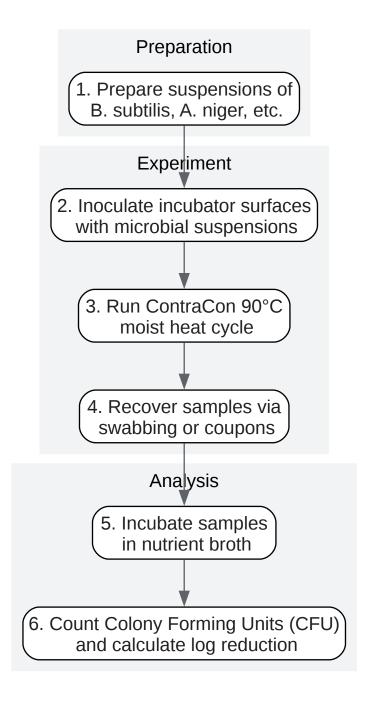


Protocol 1: Validation of the ContraCon Decontamination Cycle

The efficacy of the **ContraCon** cycle was independently tested by the Centre for Applied Microbiology and Research (CAMR) in the UK.

- Preparation of Contaminants: Spores of resistant organisms such as Bacillus subtilis,
 Aspergillus niger, and cells of Saccharomyces cerevisiae were prepared.
- Inoculation: A known quantity of the microbial suspension was applied to stainless steel coupons or directly onto various surfaces inside the incubator, including hard-to-reach areas.
 Control coupons were kept separate.
- Decontamination: The automated **ContraCon** 90°C moist heat cycle was initiated.[3]
- Sample Recovery: After the cycle completed, the surfaces were swabbed, or the coupons were retrieved. The samples were transferred into a nutrient broth.
- Incubation & Analysis: The broth was incubated for several days to allow any surviving organisms to grow. The number of colony-forming units (CFU) was then counted and compared to the control samples to calculate the log reduction.[2]





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Caption: Experimental workflow for validating the **ContraCon** decontamination cycle.

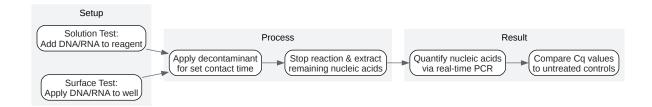
Protocol 2: Efficacy Testing of Nucleic Acid Decontamination Reagents



A standardized protocol was established to evaluate the efficiency of various commercial reagents in eliminating nucleic acids from surfaces and in solution.[12]

Contamination:

- Surface Test: A known quantity of target DNA (PCR amplicons) or RNA (in vitro transcripts)
 was applied to the surface of plastic wells and allowed to dry.[9]
- Solution Test: The target nucleic acid was added directly to a diluted solution of the decontamination reagent.[12]
- Decontamination: The reagent was applied to the contaminated surface or mixed in solution and allowed to react for a specific contact time (e.g., 2 or 10 minutes).
- Neutralization/Extraction: The reaction was stopped, and the remaining nucleic acids were extracted and purified. An internal control was added to verify the extraction and amplification steps.[12]
- Quantification: The amount of remaining amplifiable nucleic acid was quantified using realtime PCR (qPCR). Efficacy was determined by the change in quantification cycle (Cq) values compared to untreated controls.[9][12]



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Caption: General workflow for testing nucleic acid decontamination reagents.



Feature Comparison: Automated Heat vs. Manual Chemical Decontamination

Choosing a decontamination strategy involves trade-offs between efficacy, safety, convenience, and cost. The **ContraCon** system automates a process that is often performed manually with chemical disinfectants.



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Caption: Logical comparison of automated vs. manual decontamination features.

Conclusion

The independent verification data robustly supports the efficiency of the Thermo Scientific **ContraCon** decontamination cycle. It achieves a high log reduction (>6) against common and highly resistant laboratory contaminants like B. subtilis spores, providing a significant level of sterility assurance for sensitive cell culture work.[2] Its primary advantages are its validated, automated, and user-safe operation, which contrasts with manual chemical decontamination methods where efficacy can be variable and dependent on user technique.

For general surface and equipment decontamination, especially for removing nucleic acid contamination, dedicated chemical reagents are necessary. In this category, products like DNA Away, DNAZap, and RNase AWAY demonstrate high efficacy, while some alternatives show little to no effect on amplifiable nucleic acids.[9][12]



Ultimately, the choice of decontamination method depends on the specific application. For ensuring a sterile CO₂ incubator environment with minimal user intervention and high confidence, the automated **ContraCon** moist heat cycle is a proven and effective solution. For routine surface cleaning and critical removal of nucleic acid contaminants, a validated chemical reagent should be employed as part of a comprehensive laboratory hygiene protocol.

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